molecular formula C8H11BrCl2N2 B1413711 (1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride CAS No. 918305-74-5

(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride

Cat. No. B1413711
CAS RN: 918305-74-5
M. Wt: 285.99 g/mol
InChI Key: XNFRETMLRDXDAC-VJBFUYBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride, also known as (1S,2R)-6-bromopyridin-3-yl-cyclopropan-1-amine dihydrochloride, is a cyclic amine compound that has been studied for a variety of applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments.

Scientific Research Applications

Organic Synthesis: Asymmetric Catalysis

The chiral nature of the compound allows it to be used in asymmetric catalysis, facilitating the production of enantiomerically pure substances. This is particularly valuable in the synthesis of chiral drugs.

Each of these applications leverages the unique chemical structure of (1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride to fulfill specific research needs across different fields of science .

properties

IUPAC Name

(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFRETMLRDXDAC-VJBFUYBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CN=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
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(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
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(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
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(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 5
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride

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